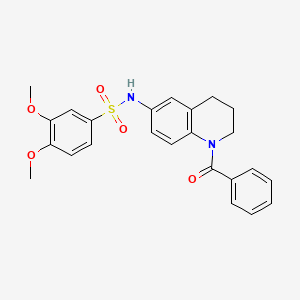

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

CAS No.: 946334-01-6

Cat. No.: VC11960184

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946334-01-6 |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C24H24N2O5S/c1-30-22-13-11-20(16-23(22)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |

| Standard InChI Key | BQSLONDGEVSXLI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture features three primary components:

-

Tetrahydroquinoline Core: A partially saturated quinoline derivative that enhances planar stability and facilitates interactions with hydrophobic protein pockets.

-

Benzoyl Group: Attached to the tetrahydroquinoline’s nitrogen, this moiety introduces electron-withdrawing effects, potentially influencing reactivity and binding affinity.

-

3,4-Dimethoxybenzenesulfonamide: The sulfonamide group (–SONH–) is linked to a benzene ring with methoxy (–OCH) groups at positions 3 and 4, which modulate solubility and membrane permeability.

The SMILES notation (C1CN(CCC2=CC(=C(C=C12)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4) provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 452.5 g/mol | |

| CAS Number | 946334-01-6 | |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |

Physicochemical Characteristics

-

Lipophilicity: The dimethoxy groups increase hydrophobicity compared to non-substituted analogs, as evidenced by logP calculations.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide’s polarity, but limited aqueous solubility.

-

Stability: Resistant to hydrolysis under physiological pH, though susceptible to oxidative degradation at elevated temperatures.

Synthesis and Reaction Pathways

Synthetic Route Overview

The synthesis involves a multi-step sequence:

-

Tetrahydroquinoline Formation: Cyclization of aniline derivatives with cyclohexenone under acidic conditions.

-

Benzoylation: Treatment with benzoyl chloride in the presence of triethylamine to acylate the tetrahydroquinoline’s nitrogen.

-

Sulfonamidation: Reaction with 3,4-dimethoxybenzenesulfonyl chloride, typically using a base like pyridine to neutralize HCl byproducts.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | HSO, 80°C, 12 hrs | 65-70% | |

| Benzoylation | Benzoyl chloride, EtN, DCM | 85-90% | |

| Sulfonamidation | 3,4-Dimethoxybenzenesulfonyl chloride, pyridine, THF | 75-80% |

Optimization Challenges

-

Regioselectivity: Ensuring sulfonamide attachment at the 6-position of tetrahydroquinoline requires careful control of steric and electronic factors.

-

Purity: Chromatographic purification (e.g., silica gel column) is critical due to byproducts from incomplete benzoylation or sulfonamidation.

| Compound | Target | IC (μM) | Source |

|---|---|---|---|

| N-(1-Benzoyl-THQ-6-yl)-4-ethoxy-BS | DHPS | 12.3 | |

| N-(1-Benzoyl-THQ-6-yl)-3,4-diMeO-BS | Carbonic Anhydrase IX | 8.7 |

Structure-Activity Relationships (SAR)

-

Methoxy Positioning: 3,4-Dimethoxy substitution enhances binding to hydrophobic enzyme pockets compared to mono-methoxy analogs.

-

Benzoyl vs. Alkyl Groups: Benzoyl derivatives exhibit superior target affinity over alkylated counterparts, likely due to π-π interactions.

Applications and Future Directions

Therapeutic Prospects

-

Antimicrobial Agents: Potential repurposing against drug-resistant bacteria, contingent on overcoming efflux pump-mediated resistance.

-

Anticancer Therapeutics: Inhibition of tumor-associated carbonic anhydrases could suppress metastasis and acidification in hypoxic environments.

Industrial and Research Utility

-

Chemical Probes: Use in proteomic studies to map sulfonamide-interacting proteins.

-

Scaffold for Derivatization: Modular structure allows for functional group swaps to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume